(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2380866-50-0
VCID: VC11986540
InChI: InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F
Molecular Formula: C11H17F2NO5
Molecular Weight: 281.25 g/mol

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

CAS No.: 2380866-50-0

Cat. No.: VC11986540

Molecular Formula: C11H17F2NO5

Molecular Weight: 281.25 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid - 2380866-50-0

Specification

CAS No. 2380866-50-0
Molecular Formula C11H17F2NO5
Molecular Weight 281.25 g/mol
IUPAC Name (2S,4S)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1
Standard InChI Key PFTNCNHBHXRZHM-BQBZGAKWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)F
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F

Introduction

Structural Characteristics and Stereochemical Significance

The compound features a pyrrolidine core—a five-membered nitrogen-containing heterocycle—with two stereogenic centers at the C2 and C4 positions, conferring the (2S,4S) configuration. This stereochemistry is critical for its interactions in biological systems and synthetic applications . The Boc group at the N1 position enhances solubility and stability during synthetic processes, while the difluoromethoxy substituent at C4 introduces electron-withdrawing effects and metabolic resistance .

Molecular Formula and Physicochemical Properties

The molecular formula C₁₁H₁₇F₂NO₅ corresponds to a molecular weight of 281.25 g/mol . Key physicochemical properties include:

PropertyValue/DescriptionSource
AppearanceWhite to off-white powder
Storage Temperature+4°C
SolubilitySoluble in polar organic solvents
StabilityHygroscopic; sensitive to acids

The absence of reported boiling points or densities suggests decomposition under standard conditions, necessitating controlled environments for handling .

Synthetic Pathways and Methodological Considerations

Synthesis of this compound typically involves multi-step protocols to establish stereochemistry and functional groups. A plausible route includes:

Step 1: Ring Formation
Pyrrolidine rings are constructed via cyclization reactions, such as the Curtius rearrangement or ring-closing metathesis, using chiral auxiliaries to enforce the (2S,4S) configuration.

Step 2: Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., DMAP, THF), selectively protecting the secondary amine .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the free amine for subsequent coupling reactions :

Boc-protected amine+TFAAmineTFA salt+CO2+(CH3)3COH\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine} \cdot \text{TFA salt} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

This step is pivotal in peptide synthesis and prodrug activation.

Carboxylic Acid Derivatives

The C2 carboxylic acid participates in amide bond formation via activation with EDCl/HOBt or DCC, enabling conjugation with amines or alcohols .

Difluoromethoxy Stability

The difluoromethoxy group resists hydrolysis under physiological conditions, enhancing the compound’s metabolic stability compared to methoxy analogues .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound is a key building block for:

  • Protease Inhibitors: Its stereochemistry aligns with active sites of viral proteases (e.g., HCV NS3/4A).

  • Kinase Modulators: The difluoromethoxy group improves binding affinity to ATP pockets in kinases .

Prodrug Design

Esterification of the carboxylic acid with promoieties (e.g., pivaloyloxymethyl) enhances oral bioavailability, as seen in antiviral candidates.

Comparative Analysis with Structural Analogues

Feature(2S,4S)-Difluoromethoxy(2S,4R)-Difluoromethoxy (2S,4S)-Methoxymethyl
Metabolic StabilityHighModerateLow
Synthetic ComplexityHigh (fluorination)HighModerate
BioactivityEnhanced kinase bindingReduced protease inhibitionVariable

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Evaluate oral absorption and half-life in preclinical models.

  • Target Identification: Screen against orphan GPCRs or ion channels.

  • Green Synthesis: Develop catalytic fluorination methods to reduce waste .

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